3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one
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Overview
Description
3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is a derivative of pyrrolidin-2-one, a five-membered lactam, which is known for its versatile biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve the use of specific oxidants and additives to achieve high yields and purity .
Chemical Reactions Analysis
3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to the presence of the pyrrolidin-2-one moiety, which can interact with various enzymes and receptors in the body . These interactions can lead to the modulation of biological processes, such as inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
3-(2-Hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, known for its diverse biological activities.
N-methylpyrrolidin-2-one (NMP): A widely used solvent with antimicrobial properties.
3-iodopyrroles: Compounds with valuable applications in the synthesis of drugs and fine chemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-hydroxy-3,3-dimethylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8(12)6-7-4-5-11-9(7)13/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
IKGLULYQBTYFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1CCNC1=O)O |
Origin of Product |
United States |
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